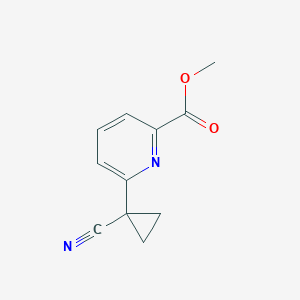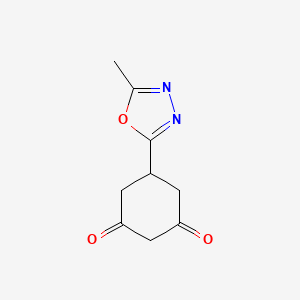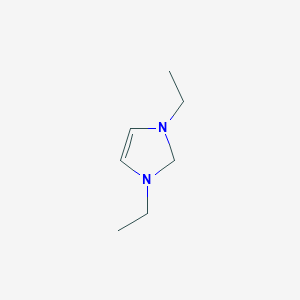![molecular formula C5H5N5 B13104647 Imidazo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-28-3](/img/structure/B13104647.png)
Imidazo[2,1-c][1,2,4]triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[2,1-c][1,2,4]triazin-3-amine can be synthesized through various methods. One common approach involves the three-component reaction of 5,6-diphenyl-1,2,4-triazin-3-amine, aromatic aldehydes, and cyclohexyl isocyanide . This reaction typically occurs under mild conditions and can be performed in a one-pot synthesis, making it efficient and practical for laboratory-scale production.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Imidazo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity against cancer cells is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Imidazo[2,1-c][1,2,4]triazin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: This compound also features a fused ring system but differs in the position of the nitrogen atoms, leading to distinct chemical and biological properties.
Imidazo[2,1-b][1,3]thiazine: This compound contains a sulfur atom in the ring system, which can impart different reactivity and biological activities.
Properties
CAS No. |
253878-28-3 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-10-2-1-7-5(10)9-8-4/h1-3H,6H2 |
InChI Key |
VVCNEQLDZNUCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)

![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)





![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)



